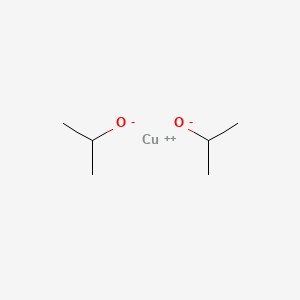
Copper (II) isopropoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper (II) isopropoxide is an organometallic compound with the chemical formula C6H14CuO2. It is a deep green or brown crystalline solid that is soluble in many organic solvents such as alcohols, ethers, and esters. This compound is sensitive to moisture and hydrolyzes in water. It is commonly used as a catalyst and a reagent in organic synthesis.
Méthodes De Préparation
Copper (II) isopropoxide can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions: : One common method involves the reaction of copper powder with isopropanol in the presence of a dry inert atmosphere to avoid moisture and oxygen interference. The reaction typically proceeds as follows: [ \text{Cu} + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Cu(C}_3\text{H}_7\text{O)}_2 + \text{H}_2 ] Another method involves the reaction of copper chloride with isopropanol in the presence of a base such as sodium isopropoxide.
-
Industrial Production Methods: : Industrially, this compound can be produced by reacting copper (II) nitrate with isopropanol under reflux conditions. The reaction is typically carried out in a controlled environment to ensure high purity and yield.
Analyse Des Réactions Chimiques
Copper (II) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper (II) oxide and isopropanol. This reaction is often used in the preparation of copper oxide nanoparticles.
Reduction: It can be reduced by hydrogen to form copper metal and isopropanol.
Substitution: It can react with other alcohols to form different copper alkoxides. For example, reacting with methanol can produce copper (II) methoxide.
Common Reagents and Conditions: Typical reagents include hydrogen for reduction, oxygen or air for oxidation, and various alcohols for substitution reactions. The reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include copper (II) oxide, copper metal, and various copper alkoxides.
Applications De Recherche Scientifique
Copper (II) isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters, aldehydes, alcohols, and alkynes. It is also used in the preparation of high-temperature superconducting materials and nanomaterials.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in the development of anticancer drugs and other therapeutic agents.
Industry: It is used in the production of coatings, pigments, and as a precursor for the synthesis of other copper compounds.
Mécanisme D'action
The mechanism by which copper (II) isopropoxide exerts its effects involves several pathways:
Catalytic Activity: As a catalyst, it facilitates various organic reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction.
Molecular Targets and Pathways: In biological systems, it can interact with cellular components such as proteins and DNA, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is being explored for its potential use in cancer therapy.
Comparaison Avec Des Composés Similaires
Copper (II) isopropoxide can be compared with other copper alkoxides such as copper (II) methoxide and copper (II) ethoxide:
Copper (II) Methoxide: Similar to this compound but with methanol as the alcohol component. It is less commonly used due to its higher reactivity and lower stability.
Copper (II) Ethoxide: Similar to this compound but with ethanol as the alcohol component. It has similar applications but may be preferred in reactions where ethanol is a better solvent or reactant.
Uniqueness: this compound is unique in its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Propriétés
Numéro CAS |
23578-23-6 |
|---|---|
Formule moléculaire |
C6H16CuO2 |
Poids moléculaire |
183.74 g/mol |
Nom IUPAC |
copper;propan-2-ol |
InChI |
InChI=1S/2C3H8O.Cu/c2*1-3(2)4;/h2*3-4H,1-2H3; |
Clé InChI |
RRLJMAURTGJXMR-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].[Cu+2] |
SMILES canonique |
CC(C)O.CC(C)O.[Cu] |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)

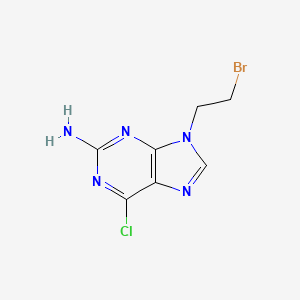
![7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione](/img/structure/B1602082.png)
![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)
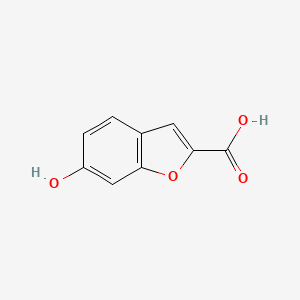

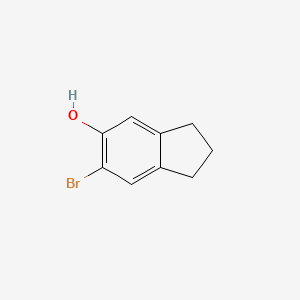
![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)

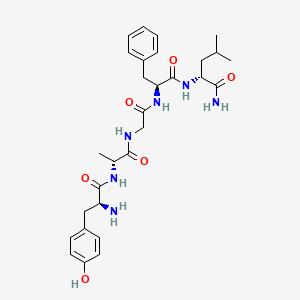

![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)
